

Comprehensive Technical Guide: 2-Cyclohexyl-2-ethoxyacetic Acid in Drug Development

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Compound of Interest

Compound Name:	2-cyclohexyl-2-ethoxyacetic acid
CAS No.:	1551481-06-1
Cat. No.:	B6255343

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Executive Summary

2-Cyclohexyl-2-ethoxyacetic acid is a highly specialized aliphatic building block utilized in advanced organic synthesis and medicinal chemistry[1]. Functioning as a functionalized carboxylic acid, it provides a unique combination of steric bulk and tailored lipophilicity. This whitepaper provides a rigorous technical breakdown of its chemical identifiers, structural utility in drug design, synthetic methodologies, and analytical validation protocols.

Structural Rationale in Drug Design

The strategic incorporation of specific molecular motifs is foundational to optimizing a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

- The Cyclohexyl Motif: The cyclohexyl ring is a well-established hydrophobic group used to increase a molecule's lipophilicity, which directly correlates with improved membrane permeability and target binding affinity within hydrophobic pockets[2][3].
- The

-Alkoxy Carboxylic Acid Core: The

-alkoxy acid pharmacophore is a proven bioisostere and structural anchor in several therapeutic classes, most notably in the design of PPAR-

agonists and hypoglycemic agents[4][5]. By masking the

-hydroxyl group as an ethyl ether, the molecule retains its hydrogen-bond accepting capabilities while eliminating the hydrogen-bond donor. This systematic alteration lowers the desolvation energy required for the molecule to pass through lipid bilayers, optimizing its pharmacokinetic profile.

Nomenclature and Primary Identifiers

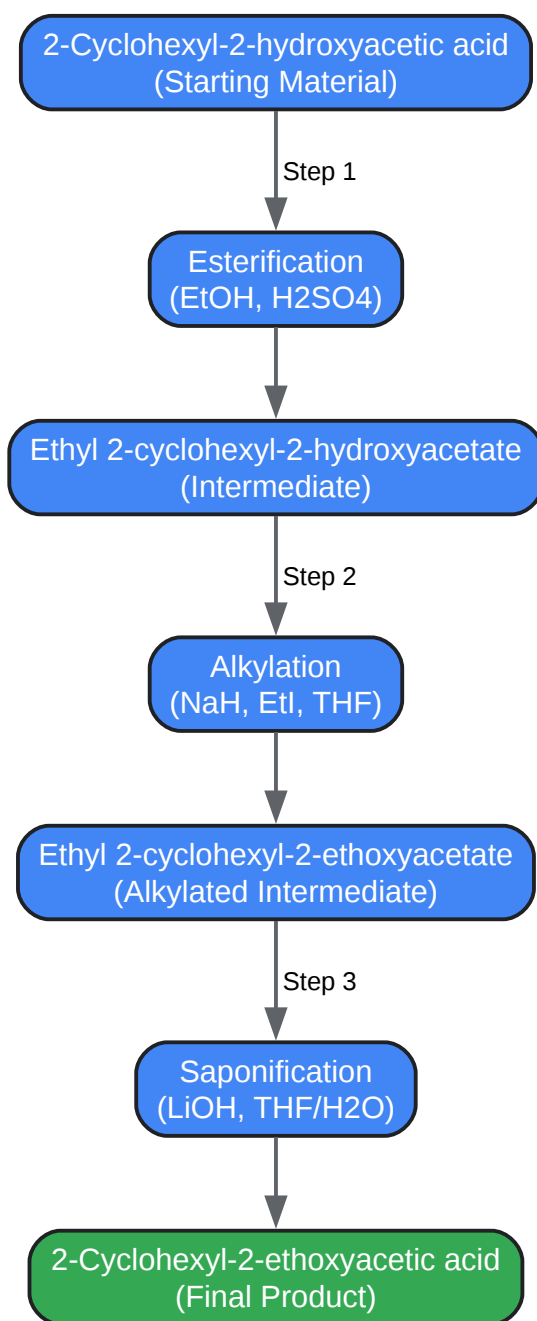
To ensure unambiguous tracking across chemical inventories and literature, the primary identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Physical Properties

Property / Identifier	Value
IUPAC Name	2-Cyclohexyl-2-ethoxyacetic acid
CAS Registry Number	1551481-06-1[1]
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
SMILES String	CCOC(C(=O)O)C1CCCCC1
Structural Class	-Alkoxy Carboxylic Acid

Synthetic Methodology

The synthesis of **2-cyclohexyl-2-ethoxyacetic acid** requires a robust, self-validating sequence that prevents unwanted side reactions such as elimination or epimerization. The most reliable route is a three-step process starting from 2-cyclohexyl-2-hydroxyacetic acid (hexahydromandelic acid).



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Caption: Synthetic workflow for **2-cyclohexyl-2-ethoxyacetic acid** via Williamson etherification.

Step-by-Step Experimental Protocol

Step 1: Fischer Esterification

- Procedure: Suspend 2-cyclohexyl-2-hydroxyacetic acid in absolute ethanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 12 hours.
- Causality & IPC (In-Process Control): The carboxylic acid must be protected to prevent it from consuming the base (NaH) in the subsequent alkylation step. Progress is monitored via Thin-Layer Chromatography (TLC). Because the molecule lacks a UV chromophore, a ninhydrin stain is required to visualize the spots.

Step 2: Williamson Ether Synthesis (Alkylation)

- Procedure: Dissolve the intermediate in anhydrous Tetrahydrofuran (THF) at 0°C under inert atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes, then add Ethyl Iodide (EtI) dropwise. Warm to room temperature and stir for 4 hours.
- Causality & IPC: NaH is selected to irreversibly deprotonate the sterically hindered secondary alcohol, driving the equilibrium forward by evolving hydrogen gas. Ethyl iodide is chosen over ethyl chloride due to the superior leaving-group kinetics of iodine in SN2 reactions. The reaction is quenched with saturated aqueous sodium acetate to safely neutralize unreacted NaH.

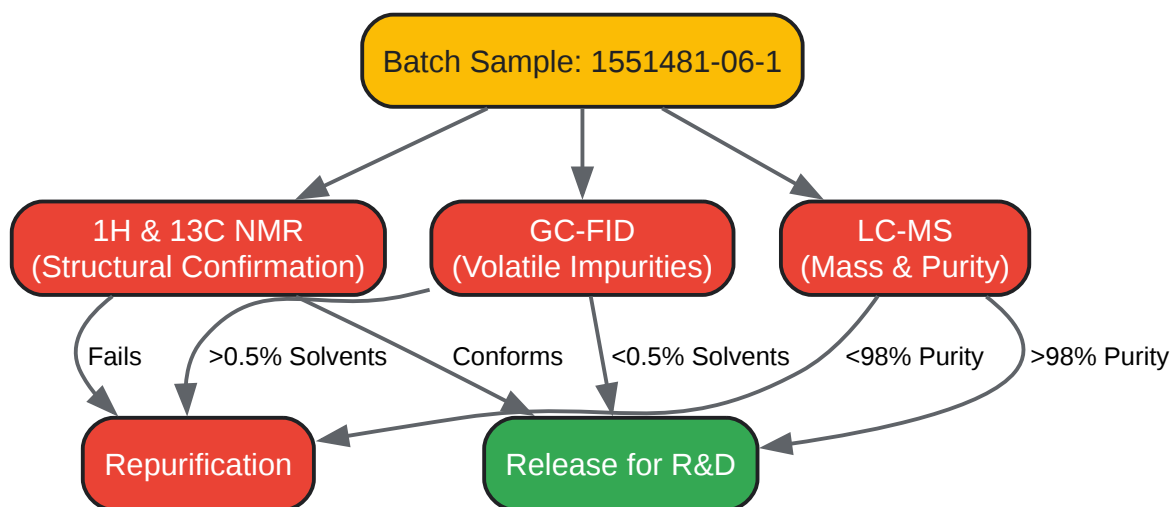
Step 3: Saponification

- Procedure: Dissolve the alkylated ester in a 3:1 mixture of THF and water. Add 2.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature until complete consumption of the ester is observed. Acidify the aqueous layer with 1M HCl to pH 2, and extract with Ethyl Acetate.
- Causality & IPC: LiOH is utilized instead of NaOH or KOH because the lithium cation coordinates effectively with the ether oxygen, accelerating hydrolysis under mild conditions. Mild conditions are critical to prevent epimerization at the chiral center.

-carbon.

Analytical Characterization Protocols

To ensure trustworthiness and batch-to-batch reproducibility, the synthesized compound must undergo a rigorous analytical validation workflow.



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Caption: Analytical validation decision tree for compound release and quality control.

Validation Methodologies

- Nuclear Magnetic Resonance (NMR):

and

NMR are the primary tools for structural confirmation. UV-HPLC is generally ineffective for purity analysis of this compound due to the absence of aromatic rings or conjugated

-systems.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed using Electrospray Ionization in negative mode (ESI-). Carboxylic acids readily deprotonate, making ESI- highly sensitive for detecting the pseudo-molecular ion.
- Gas Chromatography-Flame Ionization Detection (GC-FID): Utilized specifically for residual solvent analysis to ensure THF, ethanol, and ethyl acetate are below the 0.5% threshold required for biological assays.

Table 2: Expected Analytical Characterization Profile

Analytical Technique	Target Parameter	Expected Result / Causality
NMR (, 400 MHz)	Ethoxy Group	Triplet (~1.2 ppm, 3H) and multiplet/quartet (~3.5 ppm, 2H) confirming the ether linkage.
NMR (, 400 MHz)	-Proton	Doublet (~3.7 ppm, 1H) coupling with the adjacent cyclohexyl methine proton.
NMR (, 100 MHz)	Carboxyl Carbon	Peak at ~176 ppm confirming the free carboxylic acid.
LC-MS (ESI-)	Mass-to-Charge Ratio	185.1 confirming the molecular weight of 186.25.

References

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